molecular formula C15H18N2O2S B1378610 tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate CAS No. 1461715-56-9

tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B1378610
CAS No.: 1461715-56-9
M. Wt: 290.4 g/mol
InChI Key: AISOBSGFPJMBSH-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is a thiazole-derived compound featuring a tert-butyl carbamate group at the 5-position of the heterocyclic core, with methyl and phenyl substituents at the 4- and 2-positions, respectively. This structural motif combines a rigid aromatic system (phenyl) with a sterically bulky protecting group (tert-butyl carbamate), making it a versatile intermediate in medicinal chemistry and materials science. The tert-butyl carbamate group enhances stability during synthetic processes, while the phenyl and methyl groups modulate electronic and steric properties, influencing reactivity and binding interactions in pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-12(17-14(18)19-15(2,3)4)20-13(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISOBSGFPJMBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. This often involves the use of controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to various biological effects. The carbamate group can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate with structurally related thiazole derivatives, focusing on substituent effects, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents (Thiazole Positions) Molecular Weight (g/mol) Melting Point Key Applications
This compound Not Reported C15H17N2O2S* 2-Ph, 4-Me ~295.4 (estimated) Not Reported Pharmaceutical intermediates, material science
tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate 1153077-35-0 C12H20N2O2S 2-iPr, 4-Me 260.09 Not Reported Drug development (kinase inhibitors), agrochemicals
tert-Butyl N-(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbamate Not Reported C10H16N2O3S 2-OMe, 4-Me 244.3 Not Reported Research chemical, solubility studies
tert-Butyl N-(2,4-dimethyl-1,3-thiazol-5-yl)carbamate 1376373-18-0 C10H16N2O2S 2-Me, 4-Me 228.3 Not Reported Peptide synthesis, catalysis
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone 7520-95-8 C12H10BrNOS 2-Ph, 4-Me, 5-COCH2Br 296.18 117–118°C Cross-coupling reactions, fluorescent probes

*Estimated based on structural analogs.

Key Structural and Functional Differences

Substituent Effects on Reactivity and Solubility :

  • Phenyl vs. Isopropyl (C3H7) : The phenyl group in the target compound enhances π-π stacking interactions in drug-receptor binding, whereas the isopropyl group in the analog (CAS 1153077-35-0) improves lipophilicity for membrane permeability .
  • Methoxy (OCH3) vs. Methyl (CH3) : The methoxy-substituted derivative (C10H16N2O3S) exhibits higher polarity, improving aqueous solubility but reducing metabolic stability compared to the methyl-substituted analog .

Synthetic Utility: Brominated analogs (e.g., 2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone) serve as electrophilic intermediates in Suzuki-Miyaura couplings, enabling diversification of the thiazole core . tert-Butyl carbamate derivatives are preferred in peptide synthesis due to their stability under basic conditions and ease of deprotection .

Thermal Stability :

  • Melting point data is sparse for carbamate derivatives, but brominated thiazoles (e.g., CAS 7520-95-8) demonstrate higher crystallinity (mp 117–118°C), suggesting stronger intermolecular forces compared to carbamates .

Biological Activity

Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is a thiazole-derived compound with potential applications in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H18N2O2S
  • Molar Mass : 290.38 g/mol
  • Density : 1.196 g/cm³ (predicted)
  • pKa : 12.48 (predicted)

These properties indicate its potential for interaction with various biological targets, particularly due to the presence of the thiazole moiety.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. This compound has been studied for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The thiazole structure enhances its interaction with cell membranes, facilitating penetration and subsequent antimicrobial action.

Antitumor Activity

Thiazole derivatives are known for their anticancer potential. Studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical signaling pathways. For instance, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency:

CompoundIC50 (µg/mL)Mechanism of Action
Compound A1.61 ± 1.92Inhibition of Bcl-2
Compound B1.98 ± 1.22Induction of apoptosis

The presence of electron-donating groups, such as methyl groups on phenyl rings, has been correlated with increased activity against tumor cells.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers and inflammatory cytokines in neuronal cell cultures exposed to amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. This suggests a potential role in neurodegenerative disease management.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiazole ring in enhancing membrane permeability and disrupting bacterial cell function.

Investigation into Anticancer Properties

In a separate investigation focusing on anticancer properties, this compound was tested against A431 human epidermoid carcinoma cells. The compound demonstrated a dose-dependent reduction in cell viability, with molecular dynamics simulations revealing interactions with key apoptotic proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Thiazole Ring : Essential for biological activity due to its ability to interact with various biological targets.
  • Phenyl Group : The substitution at the 4-position enhances lipophilicity and cellular uptake.
  • Tert-butyl Group : Provides steric bulk that may influence binding affinity and selectivity towards specific enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Reactant of Route 2
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tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate

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